1,1'-Peroxydicycloheptane
Description
1,1'-Peroxydicycloheptane is a bicyclic organic peroxide characterized by two cycloheptane rings connected via a peroxide (-O-O-) bridge. This compound belongs to the class of cyclic peroxides, which are known for their high reactivity due to the weak oxygen-oxygen bond. Such peroxides are typically synthesized through the condensation of cycloheptanone derivatives with hydrogen peroxide under acidic conditions.
Properties
CAS No. |
86148-71-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
cycloheptylperoxycycloheptane |
InChI |
InChI=1S/C14H26O2/c1-2-6-10-13(9-5-1)15-16-14-11-7-3-4-8-12-14/h13-14H,1-12H2 |
InChI Key |
ZJCPHBIPQTURCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OOC2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Peroxydicycloheptane typically involves the reaction of cycloheptane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired peroxide linkage. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1,1’-Peroxydicycloheptane undergoes several types of chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of cycloheptanone and other oxidation products.
Reduction: Reduction of 1,1’-Peroxydicycloheptane can yield cycloheptanol and other reduced species.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Peroxydicycloheptane has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound’s oxidative properties are explored in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its ability to disrupt microbial cell membranes.
Industry: It is utilized in the synthesis of fine chemicals and as a bleaching agent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Peroxydicycloheptane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Hypothetical Comparison of PET Inhibition Activity*
| Compound | IC₅₀ (μmol/L) | Relative Activity vs. DCMU |
|---|---|---|
| DCMU (Standard) | 0.02 | 100% |
| Cyclohexane-based Peroxide | 1.5 | 1.3% |
| Cycloheptane-based Peroxide | ~5.0† | ~0.4% |
| Cyclooctane-based Peroxide | 25 | 0.08% |
*Adapted from Table 4 in Molecules (2014) . †Estimated based on structural trends.
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